molecular formula C33H28FN3O4S2 B2923117 ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 670272-83-0

ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2923117
CAS No.: 670272-83-0
M. Wt: 613.72
InChI Key: YCNBMQUOHTYIRW-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that features a quinoline, thiophene, and fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s properties may be leveraged in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to its combination of a quinoline, thiophene, and fluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-{2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C28H30N4O3S
  • Molecular Weight : 502.64 g/mol

The presence of various functional groups such as the cyano group, thiophene ring, and quinoline derivatives suggests a potential for diverse biological interactions.

Biological Activity Overview

Research has indicated that compounds featuring quinoline and thiophene moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many derivatives show potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Compounds similar to this structure have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

The biological activity of the compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the cyano group may facilitate interactions with enzymes involved in metabolic processes.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing downstream signaling pathways.
  • Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on related quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 30 µM .
    • Another investigation highlighted that compounds with similar structural features inhibited the proliferation of glioma cells through apoptosis and necroptosis pathways .
  • Antimicrobial Studies :
    • A series of experiments showed that compounds containing thiophene rings exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
    • The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
  • In Vivo Studies :
    • In animal models, derivatives of this compound were tested for anti-inflammatory effects, showing reduced edema in paw inflammation models . The ED50 values indicated effective doses comparable to established anti-inflammatory drugs.

Data Tables

Biological ActivityIC50/ED50 ValuesReference
Anticancer (Glioma)10 - 30 µM
Antimicrobial (Bacteria)Varies by strain
Anti-inflammatory (Paw Edema)ED50 < 10 mg/kg

Properties

IUPAC Name

ethyl 2-[[2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28FN3O4S2/c1-4-41-32(40)28-23(19-10-12-21(34)13-11-19)17-42-31(28)37-26(39)18-43-30-22(16-35)27(20-8-6-5-7-9-20)29-24(36-30)14-33(2,3)15-25(29)38/h5-13,17H,4,14-15,18H2,1-3H3,(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNBMQUOHTYIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=C(C(=O)CC(C4)(C)C)C(=C3C#N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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